molecular formula C19H21N3O4S2 B2888076 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide CAS No. 708222-57-5

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2888076
CAS No.: 708222-57-5
M. Wt: 419.51
InChI Key: QQIWELGWVPZFRN-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a benzothiazole-derived compound characterized by a diethylsulfamoyl group at the 6-position of the benzothiazole core and a 2-methoxybenzamide substituent at the 2-position. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. The diethylsulfamoyl group may enhance metabolic stability and solubility, while the 2-methoxybenzamide moiety could influence binding interactions through hydrogen bonding or steric effects.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)13-10-11-15-17(12-13)27-19(20-15)21-18(23)14-8-6-7-9-16(14)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIWELGWVPZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multistep process. One method involves the initial formation of the benzothiazole ring, which can be accomplished through a cyclization reaction starting with a 2-aminothiophenol derivative. The diethylsulfamoyl group is introduced through nucleophilic substitution reactions, involving reagents like diethyl sulfamoyl chloride under basic conditions. The final step involves the coupling of the benzothiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as pyridine, facilitating the amide bond formation.

Industrial Production Methods: : Industrially, this compound is produced using scalable methods involving similar synthetic routes but optimized for large-scale reactions. This involves using high-purity starting materials, optimized solvent systems, and efficient reaction conditions to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: : Typically with strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Utilizing reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are common, with reagents such as halogenating agents or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Often performed under acidic or basic conditions.

  • Reduction: : Generally conducted under anhydrous conditions to avoid decomposition.

  • Substitution: : Depends on the substituent being introduced, with temperature and solvent system tailored to the specific reaction.

Major Products Formed: : From oxidation, we typically obtain sulfonic acid derivatives

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide has diverse applications:

  • Chemistry: : As an intermediate in the synthesis of other complex molecules, particularly those with potential pharmaceutical applications.

  • Biology: : Studied for its interactions with various biological targets, including enzymes and receptors, given its structural attributes.

  • Medicine: : Investigated for its therapeutic potential, particularly in diseases where the modulation of enzyme activity is beneficial.

  • Industry: : Used in the synthesis of specialty chemicals and advanced materials, given its functional versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. For instance, the sulfamoyl group can act as a bioisostere for other sulfonamide drugs, engaging with enzyme active sites and inhibiting their activity. The benzothiazole moiety can also contribute to binding affinity and specificity, interacting with aromatic residues in protein targets, while the methoxy group might influence the compound's pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzothiazole derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name / ID Structural Features Biological Activity / Binding Data Reference
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide 6-diethylsulfamoyl, 2-methoxybenzamide Not reported (inferred: enzyme/receptor modulation) N/A
BTA () 6-trifluoromethyl, 2-(3,4,5-trimethoxyphenyl)acetamide CK-1δ inhibitor; pIC50 = 7.8; GlideXP = -3.78 kcal/mol
AZ1 () 6-[(1-methyl-4-piperidyl)sulfonyl], 2-chloro-4-ethoxybenzamide GPR81 agonist; inhibits lipolysis in vitro
Compound 20 () 6-sulfamoyl, thioacetamide linker to aminouracil Carbonic anhydrase II/XII inhibitor
4-(dipropylsulfamoyl)-N-[...]benzamide () 6-ethoxy, 3-(2-methoxyethyl), dipropylsulfamoyl Not reported (structural analog)

Key Observations

Substituent Effects on Activity :

  • The 6-position substituent significantly impacts biological activity. For example:

  • Trifluoromethyl (BTA) : Enhances CK-1δ inhibition (pIC50 = 7.8) due to electron-withdrawing effects and improved target binding .
  • Sulfamoyl/Diethylsulfamoyl : Found in compound 20 and the target compound, sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) but require specific substituents for isoform selectivity .
  • Piperidylsulfonyl (AZ1) : Facilitates GPR81 agonism, likely through interactions with the receptor’s hydrophobic pocket .

Benzamide Modifications :

  • The 2-methoxy group in the target compound may mimic the 3,4,5-trimethoxyphenyl group in BTA, which contributes to CK-1δ binding via hydrophobic and π-π interactions .
  • In AZ1, a chloro-ethoxybenzamide structure is critical for GPR81 activation, suggesting that electron-donating groups (e.g., methoxy) could fine-tune receptor affinity .

Sulfamoyl Alkyl Chain Diversity: Diethylsulfamoyl (target compound) vs. dipropylsulfamoyl () may alter pharmacokinetic properties.

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antitumor applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Antitumor Activity:
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. The mechanism often involves intercalation into DNA or binding within the minor groove, disrupting replication and transcription processes. For instance, studies have shown that related compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to antiproliferative effects in various cancer cell lines .

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using broth microdilution methods, with results indicating that benzothiazole derivatives can inhibit bacterial growth effectively .

Case Studies and Research Findings

  • Antitumor Efficacy:
    • A study assessed the activity of several benzothiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358). The results showed significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures), indicating that the compound's activity is more pronounced in traditional 2D assays compared to more complex 3D environments .
  • Antimicrobial Testing:
    • The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The minimal inhibitory concentrations (MICs) were determined following CLSI guidelines, confirming its potential as an antimicrobial agent .

Data Summary

Biological Activity IC50 Values (μM) Tested Organisms Assay Type
AntitumorHCC827: 6.26Lung cancer cell lines2D
NCI-H358: 6.482D
HCC827: 20.463D
NCI-H358: 16.003D
AntimicrobialVariesE. coli, S. aureusBroth microdilution

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives under acidic conditions .

Sulfamoylation : Diethylsulfamoyl chloride is introduced at the 6-position of the benzothiazole ring using coupling agents like EDC/HOBt in solvents such as DMF or dichloromethane .

Amide Coupling : The methoxybenzamide group is attached via amide bond formation, often requiring activation of the carboxylic acid (e.g., using thionyl chloride) and reaction with the amine-functionalized benzothiazole intermediate .

  • Key Considerations : Reaction temperatures (often 0–60°C), pH control, and purification via column chromatography or recrystallization are critical for yield optimization .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer :

  • Spectroscopy :
  • NMR (¹H, ¹³C): Assign peaks for methoxy (-OCH₃), sulfamoyl (-SO₂N(Et)₂), and benzothiazole protons .
  • IR : Confirm amide C=O (1660–1680 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values typically 8–32 µg/mL) .
  • Enzyme Inhibition : Evaluated against carbonic anhydrase isoforms (e.g., CA II and XII) using stopped-flow CO₂ hydration assays .
  • Cytotoxicity : Screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values often >50 µM, suggesting selectivity for microbial targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity and improve recovery .
  • Flow Chemistry : Implement continuous flow systems for sulfamoylation steps to enhance reproducibility and scale-up .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., diethylsulfamoyl vs. methanesulfonyl groups) on target binding using molecular docking .
  • Assay Standardization : Re-evaluate antimicrobial activity under uniform conditions (e.g., CLSI guidelines) to minimize variability in MIC values .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activities .

Q. What mechanistic insights exist for its enzyme inhibitory activity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to carbonic anhydrase XII (PDB ID: 1JD0) using AutoDock Vina, highlighting interactions between the sulfamoyl group and Zn²⁺ in the active site .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and enthalpy changes .

Q. How does the compound interact with biological membranes or cellular uptake?

  • Methodological Answer :

  • Lipophilicity Assessment : Calculate logP values (e.g., ~3.2 via HPLC) to predict membrane permeability .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .
  • P-Glycoprotein Efflux Assays : Evaluate susceptibility to multidrug resistance using Caco-2 cells .

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